Linaclotide

Catalog No.
S533183
CAS No.
851199-59-2
M.F
C59H79N15O21S6
M. Wt
1526.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linaclotide

CAS Number

851199-59-2

Product Name

Linaclotide

IUPAC Name

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C59H79N15O21S6

Molecular Weight

1526.8 g/mol

InChI

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)

InChI Key

KXGCNMMJRFDFNR-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Solubility

Slightly soluble
Slightly soluble in water
Slightly soluble in aqueous sodium chloride

Synonyms

MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O

Description

The exact mass of the compound Linaclotide is 1525.38992 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Linaclotide is a synthetic peptide drug primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. It is classified as a first-in-class guanylate cyclase-C agonist, which means it activates the guanylate cyclase-C receptor located on the epithelial cells of the intestine. This compound is structurally related to the endogenous peptides guanylin and uroguanylin, which also activate this receptor. Linaclotide's chemical formula is C59H79N15O21S6C_{59}H_{79}N_{15}O_{21}S_{6} with a molar mass of approximately 1526.73 g/mol .

Linaclotide works by mimicking the effects of guanylin and uroguanylin, natural hormones that stimulate fluid secretion in the intestine []. It binds to G-C receptors on the surface of intestinal epithelial cells, leading to increased cyclic guanosine monophosphate (cGMP) levels []. cGMP, in turn, activates chloride and bicarbonate secretion, which draws water into the intestinal lumen, promoting softer stool and easier bowel movements [].

Linaclotide functions by binding to the guanylate cyclase-C receptor, leading to an increase in cyclic guanosine monophosphate (cGMP) levels within intestinal cells. This increase promotes the secretion of chloride and bicarbonate ions into the intestinal lumen, enhancing fluid secretion and accelerating gastrointestinal transit. The drug is minimally absorbed into systemic circulation, with most of its action occurring locally in the gastrointestinal tract .

The primary biological activity of linaclotide is its ability to stimulate intestinal fluid secretion and accelerate gut transit through its action on guanylate cyclase-C receptors. It has been shown to reduce visceral pain associated with gastrointestinal disorders and improve symptoms of constipation. The active metabolite of linaclotide, known as MM-419447, also exhibits similar pharmacological effects by increasing cGMP levels and promoting fluid secretion .

Linaclotide is synthesized as a tetradecapeptide (14 amino acids) through methods that typically involve solid-phase peptide synthesis. Key strategies include:

  • Trityl protection of cysteine residues to facilitate synthesis.
  • Solution-phase oxidation to form disulfide bonds between specific cysteine residues.
  • The successful formation of disulfide bridges enhances the stability and activity of the peptide .

Linaclotide is primarily used for:

  • Irritable Bowel Syndrome with Constipation: It alleviates symptoms such as abdominal pain and constipation.
  • Chronic Idiopathic Constipation: It provides relief by enhancing intestinal fluid secretion and promoting bowel movements.
    The drug was first approved by the U.S. Food and Drug Administration in August 2012, followed by approvals in Europe and Canada .

Linaclotide has been investigated for its interactions with various transporters and enzymes. Studies indicate that neither linaclotide nor its active metabolite significantly inhibits common efflux or uptake transporters at clinically relevant concentrations. Additionally, it does not appear to affect major cytochrome P450 enzymes involved in drug metabolism, suggesting a low potential for drug-drug interactions .

Linaclotide shares structural similarities with other peptides that activate guanylate cyclase-C receptors. Here are some comparable compounds:

CompoundStructure TypeUnique Features
GuanylinEndogenous peptideNatural ligand for guanylate cyclase-C
UroguanylinEndogenous peptideSimilar action but differs in amino acid sequence
PlecanatideSynthetic peptideLonger chain (16 amino acids), also a GC-C agonist
TenapanorSmall moleculeDifferent mechanism; inhibits sodium/hydrogen exchanger

Uniqueness of Linaclotide:

  • Linaclotide's unique tetradecapeptide structure allows for specific binding to guanylate cyclase-C, resulting in distinct pharmacological effects compared to other compounds.
  • Its minimal systemic absorption ensures localized action within the gastrointestinal tract, reducing potential side effects associated with systemic medications .

Guanylate Cyclase-C Receptor Activation Dynamics

Linaclotide exerts its therapeutic effects through selective binding to and activation of guanylate cyclase-C receptors [1] [2]. The compound demonstrates exceptionally high binding affinity, with inhibition constants ranging from 1.23 to 1.64 nanomolar under pH-independent conditions [3]. This binding affinity significantly exceeds that of endogenous ligands, establishing linaclotide as a potent synthetic agonist of the guanylate cyclase-C receptor system.

The structural foundation for this high-affinity binding resides in linaclotide's carefully engineered fourteen-amino acid peptide architecture [3]. Nuclear magnetic resonance spectroscopy analysis has revealed that the molecular structure is stabilized by three intramolecular disulfide bridges, which confer both structural integrity and receptor specificity [3]. This disulfide bridge configuration distinguishes linaclotide from its endogenous counterparts guanylin and uroguanylin, contributing to its enhanced pharmacological stability and receptor binding characteristics.

Guanylate cyclase-C receptors exhibit selective expression patterns throughout the gastrointestinal tract, with predominant localization on the apical membrane surfaces of intestinal epithelial cells [1] [2] [4]. The highest receptor density occurs in the duodenum and jejunum, with decreasing expression patterns extending through the ileum to the proximal colon [5]. This distribution pattern correlates directly with the therapeutic efficacy profiles observed in clinical applications, where linaclotide demonstrates maximal effects in small intestinal transit acceleration.

Upon receptor binding, linaclotide induces concentration-dependent activation of guanylate cyclase-C enzymatic activity [3]. The activation kinetics follow classic receptor pharmacology principles, with an effective concentration producing fifty percent maximal response of 99 nanomolar for cyclic guanosine monophosphate accumulation [3]. This activation profile demonstrates the compound's ability to efficiently convert guanosine triphosphate to cyclic guanosine monophosphate through receptor-mediated enzymatic catalysis.

The receptor activation process exhibits remarkable stability across physiological pH ranges, maintaining consistent binding characteristics under both acidic and alkaline conditions [3]. This pH-independence represents a significant pharmacological advantage, ensuring consistent therapeutic efficacy despite the variable pH environments encountered throughout the gastrointestinal tract during normal digestive processes.

Cyclic GMP Signaling Pathways in Intestinal Epithelia

The generation of intracellular cyclic guanosine monophosphate following guanylate cyclase-C activation initiates a complex cascade of signaling events within intestinal epithelial cells [6] [7]. This second messenger system represents the primary mechanism through which linaclotide exerts its physiological effects, coordinating multiple downstream effector pathways that collectively regulate intestinal function.

Cyclic guanosine monophosphate-dependent protein kinase type II serves as the principal effector molecule in this signaling cascade [8] [5]. This membrane-associated kinase demonstrates unique subcellular localization patterns, with specific targeting to the apical membrane domains of enterocytes [5]. The membrane association occurs through N-terminal myristoylation modifications, which are essential for proper subcellular positioning and functional activity [8]. This membrane targeting represents a critical determinant of kinase specificity, as demonstrated by studies showing that non-myristoylated mutants exhibit severely impaired ability to activate downstream targets [8].

The cyclic guanosine monophosphate signaling system exhibits sophisticated regulatory mechanisms through interactions with phosphodiesterase enzymes [6]. Elevated cyclic guanosine monophosphate concentrations selectively inhibit phosphodiesterase type 3, leading to increased intracellular cyclic adenosine monophosphate levels through cross-pathway activation [6]. This dual nucleotide elevation creates synergistic effects on downstream target proteins, amplifying the overall cellular response to guanylate cyclase-C activation.

Vasodilator-stimulated phosphoprotein represents a well-characterized substrate of cyclic guanosine monophosphate-dependent protein kinase type II [9]. Phosphorylation of this protein at serine residue 239 serves as a reliable biomarker for pathway activation [9]. The phosphorylation event can be detected within minutes of linaclotide exposure and provides quantitative assessment of kinase activity in both experimental and clinical settings.

The signaling cascade demonstrates remarkable specificity for intestinal epithelial cell types [6] [7]. Gene expression analyses reveal that cyclic guanosine monophosphate-dependent protein kinase type II messenger ribonucleic acid and protein expression are restricted to intestinal segments from the duodenum to the proximal colon [5]. This tissue-specific expression pattern ensures that linaclotide effects remain localized to the intended target organs, minimizing potential systemic complications.

CFTR Ion Channel Modulation and Fluid Secretion Mechanisms

The cystic fibrosis transmembrane conductance regulator represents the primary downstream target of cyclic guanosine monophosphate-dependent protein kinase type II activation [4] [10]. This ATP-binding cassette transporter functions as the principal chloride channel responsible for epithelial anion secretion in response to cyclic nucleotide stimulation [11]. The channel's activation by linaclotide involves both direct phosphorylation events and trafficking modifications that collectively enhance its functional activity.

Cyclic guanosine monophosphate-dependent protein kinase type II demonstrates unique specificity for cystic fibrosis transmembrane conductance regulator phosphorylation compared to other protein kinases [8]. Membrane targeting requirements distinguish this kinase from its cytosolic counterparts, as evidenced by studies showing that only membrane-associated kinase isoforms can effectively activate the chloride channel [8]. The myristoylation-dependent membrane localization ensures spatial proximity between the kinase and its target channel, facilitating efficient phosphorylation events.

The phosphorylation process involves multiple serine residues within the regulatory domain of the cystic fibrosis transmembrane conductance regulator [12]. These phosphorylation events promote conformational changes that enhance channel open probability and facilitate trafficking from intracellular compartments to the apical membrane surface [4]. Linaclotide treatment induces robust translocation of channels from subapical vesicles to the cell surface within thirty minutes of exposure [4] [10].

Ion transport mechanisms activated by cystic fibrosis transmembrane conductance regulator involve both chloride and bicarbonate secretion [11] [13]. The channel demonstrates approximately five-fold greater conductance for chloride compared to bicarbonate under physiological conditions [14]. However, bicarbonate transport plays crucial roles in luminal pH regulation and epithelial protection mechanisms. Recent studies have identified compensatory mechanisms involving down-regulated in adenoma transporters that can maintain bicarbonate secretion even when cystic fibrosis transmembrane conductance regulator function is compromised [13].

The fluid secretion response follows established electrochemical principles, with chloride efflux creating luminal electronegative conditions that drive paracellular sodium movement [11]. This coordinated electrolyte transport generates osmotic gradients that promote passive water secretion into the intestinal lumen. The resulting isotonic fluid secretion accelerates intestinal transit and enhances stool consistency, providing the therapeutic basis for linaclotide's efficacy in constipation disorders.

Cross-activation mechanisms involving protein kinase A pathways provide additional enhancement of cystic fibrosis transmembrane conductance regulator function [6]. The cyclic guanosine monophosphate-mediated inhibition of phosphodiesterase type 3 leads to elevated cyclic adenosine monophosphate levels, which subsequently activate protein kinase A [6]. This secondary pathway provides sustained channel activation that extends beyond the duration of direct cyclic guanosine monophosphate-dependent protein kinase type II effects.

Extracellular cGMP-Mediated Visceral Analgesic Effects

The analgesic properties of linaclotide operate through a novel mechanism involving extracellular cyclic guanosine monophosphate signaling [2] [15]. Following intracellular generation, cyclic guanosine monophosphate undergoes active transport across the basolateral membrane of intestinal epithelial cells through multidrug resistance protein 4-mediated efflux mechanisms [16]. This extracellular cyclic guanosine monophosphate then functions as a paracrine signaling molecule that directly modulates nociceptor activity in the submucosal space.

Multidrug resistance protein 4 serves as the principal transporter responsible for cyclic guanosine monophosphate efflux from intestinal epithelial cells [17] [16]. This ATP-binding cassette transporter demonstrates selective localization to both apical and basolateral membrane domains, with preferential basolateral efflux under physiological conditions [16]. Pharmacological inhibition of multidrug resistance protein 4 using selective inhibitors such as MK571 effectively blocks the analgesic effects of linaclotide, confirming the essential role of this transporter in the pain modulation pathway [16].

Colonic nociceptors represent the primary targets for extracellular cyclic guanosine monophosphate action [18] [15]. Electrophysiological studies using single-unit recordings from colonic sensory afferents demonstrate concentration-dependent inhibition of nociceptor firing rates following cyclic guanosine monophosphate exposure [18]. The inhibitory effects show enhanced potency in animal models of chronic visceral hypersensitivity, suggesting that the pathway provides preferential analgesia under pathological pain conditions.

The molecular mechanisms underlying nociceptor inhibition involve modulation of voltage-gated ion channels [19] [20]. Patch-clamp studies on isolated dorsal root ganglion neurons reveal that cyclic guanosine monophosphate exposure reduces tetrodotoxin-resistant sodium channel currents by approximately 37 percent [19]. This sodium channel inhibition correlates with decreased action potential generation and reduced overall neuronal excitability. The specificity for tetrodotoxin-resistant channels is particularly relevant, as these channels are predominantly expressed in nociceptive neurons and play key roles in pain signal transmission.

Clinical validation of the analgesic pathway comes from controlled trials demonstrating significant pain reduction in patients treated with linaclotide [21] [22]. Post-hoc analysis of phase III clinical data reveals that 70 percent of patients achieved at least 30 percent reduction in abdominal pain scores compared to 50 percent in placebo groups [21]. This therapeutic effect maintains efficacy over extended treatment periods, with sustained benefits observed throughout 26-week treatment courses.

The analgesic effects operate independently of the compound's effects on bowel function [15] [23]. Studies using delayed-release formulations of linaclotide demonstrate pain relief even when gastrointestinal transit effects are minimized [23]. This independence suggests that the extracellular cyclic guanosine monophosphate pathway represents a distinct therapeutic mechanism that can be selectively targeted for pain management applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white powder

XLogP3

-6.8

Hydrogen Bond Acceptor Count

28

Hydrogen Bond Donor Count

19

Exact Mass

1525.3899216 g/mol

Monoisotopic Mass

1525.3899216 g/mol

Boiling Point

2045.0±65.0 °C(Predicted)

Heavy Atom Count

101

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N0TXR0XR5X

Drug Indication

Linaclotide is indicated for the treatment of irritable bowel syndrome with constipation in adults. This indication is approved in the US, Canada, and Europe. In the US and Canada, it is also indicated for the treatment of chronic idiopathic constipation in adults. In the US, it is also indicated for the treatment of functional constipation in pediatric patients 6 to 17 years of age.
Constella is indicated for the symptomatic treatment of moderate to severe irritable-bowel syndrome with constipation (IBS-C) in adults.
Treatment of functional constipation

Livertox Summary

Linaclotide is small peptide agonist of guanylate cyclase C receptors in the intestine and is used orally as treatment of chronic constipation and irritable bowel syndrome. Linaclotide has not been linked to serum enzyme elevations during treatment or to episodes of clinically apparent liver injury.

Drug Classes

Gastrointestinal Agents

Therapeutic Uses

Linzess (linaclotide) is indicated in adults for the treatment of irritable bowel syndrome with constipation (IBS-C). /Included in US product label/
Linzess is indicated in adults for the treatment of chronic idiopathic constipation (CIC). /Included in US product label/

Mechanism of Action

Linaclotide is a potent, highly selective agonist of guanylate cyclase-C (GC-C), a soluble and single-membrane-spanning enzyme on the luminal surface of intestinal epithelial cells. GC-C regulates chloride secretion. Linaclotide has a dual mode of action. Firstly, linaclotide and its active metabolite bind to transmembrane GC-C. Activation of GC-C results in an increase in both intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP activates the cGMP-dependent protein kinase II (PKG-II), which phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel expressed on the apical surface of intestinal epithelial cells. CFTR activation promotes the secretion of chloride and bicarbonate ions and inhibits sodium absorption, resulting in increased intestinal fluid and accelerated GI transit. Secondly, linaclotide exerts anti-nociceptive effects by reducing visceral hypersensitivity. Increased levels of extracellular cGMP in submucosa inhibit colonic nociceptors, relieving intestinal pain.
Activation of guanylate cyclase-C (GC-C) expressed predominantly on intestinal epithelial cells by guanylin, uroguanylin or the closely related GC-C agonist peptide, linaclotide, stimulates generation, and release of cyclic guanosine-3',5'-monophosphate (cGMP). Evidence that the visceral analgesic effects of linaclotide are mediated by a novel, GC-C-dependent peripheral sensory mechanism was first demonstrated in animal models of visceral pain. Subsequent studies with uroguanylin or linaclotide have confirmed the activation of a GC-C/cGMP pathway leading to increased submucosal cGMP mediated by cGMP efflux pumps, which modulates intestinal nociceptor function resulting in peripheral analgesia. These effects can be reproduced by the addition of exogenous cGMP and support a role for GC-C/cGMP signaling in the regulation of visceral sensation, a physiological function that has not previously been linked to the GC-C/cGMP pathway. Notably, targeting the GC-C/cGMP pathway for treatment of gastrointestinal pain and abdominal sensory symptoms has now been validated in the clinic. ...
Linaclotide, a synthetic 14-amino acid peptide, is a potent and selective guanylate cyclase-C (GC-C) agonist with visceral analgesic and secretory activities. This first-in-class orally active peptide is structurally related to the guanylin peptide family, which is involved in the regulation of fluid homeostasis and bowel function of the GI tract. Both linaclotide and its active metabolite bind to GC-C and act locally on the luminal surface of the intestinal epithelium. Activation of GC-C results in an increase in both intracellular and extracellular concentrations of cyclic guanosine monophosphate (cGMP). Elevation in intracellular cGMP stimulates secretion of chloride and bicarbonate into the intestinal lumen, through activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit. Linaclotide has been shown to both accelerate GI transit and reduce intestinal pain. The linaclotide-induced reduction in visceral pain is thought to be mediated by increased extracellular cGMP, which was shown to decrease the activity of pain-sensing nerves.
Linaclotide is a minimally absorbed agonist of guanylate cyclase-C (GUCY2C or GC-C) that reduces symptoms associated with irritable bowel syndrome with constipation (IBS-C). Little is known about the mechanism by which linaclotide reduces abdominal pain in patients with IBS-C. We determined the effects of linaclotide on colonic sensory afferents in healthy mice and those with chronic visceral hypersensitivity. We assessed pain transmission by measuring activation of dorsal horn neurons in the spinal cord in response to noxious colorectal distention. Levels of Gucy2c messenger RNA were measured in tissues from mice using quantitative reverse transcription polymerase chain reaction and in situ hybridization. We used human intestinal cell lines to measure release of cyclic guanosine-3',5'-monophosphate (cGMP) by linaclotide. We performed a post-hoc analysis of data from a phase III, double-blind, parallel-group study in which 805 patients with IBS-C were randomly assigned to groups given an oral placebo or 290 ug linaclotide once daily for 26 weeks. We quantified changes in IBS-C symptoms, including abdominal pain. In mice, linaclotide inhibited colonic nociceptors with greater efficacy during chronic visceral hypersensitivity. Intra-colonic administration of linaclotide reduced signaling of noxious colorectal distention to the spinal cord. The colonic mucosa, but not neurons, was found to express linaclotide's target, GC-C. The downstream effector of GC-C, cGMP, was released after administration of linaclotide and also inhibited nociceptors. The effects of linaclotide were lost in Gucy2c(-/-) mice and prevented by inhibiting cGMP transporters or removing the mucosa. During 26 weeks of linaclotide administration, a significantly greater percentage of patients (70%) had at least a 30% reduction in abdominal pain compared with patients given placebo (50%). We have identified an analgesic mechanism of linaclotide: it activates GC-C expressed on mucosal epithelial cells, resulting in the production and release of cGMP. This extracellular cGMP acts on and inhibits nociceptors, thereby reducing nociception. We also found that linaclotide reduces chronic abdominal pain in patients with IBS-C.
Linaclotide is a guanlylate cyclase-C (GC-C) receptor agonist. GC-C receptor is found in the luminal aspect of intestinal epithelium and dopamine neurons in the brain, and is a key receptor for heat-stable enterotoxins that are responsible for acute secretory diarrhea. Linaclotide is structurally related to the guanylin peptide family, which is involved in the regulation of intestinal fluid homeostasis and bowel function, and includes the hormones guanylin and uroguanlyin. Linaclotide, similarly to guanylin and uroguanylin, is able to increase intracellular concentrations of the second messenger cyclic guanosine monophosphate (cGMP) through activation of the GC-C receptor, located on the apical surface of epithelial cells throughout the intestine. The presence of intracellular cGMP triggers a signal transduction cascade that leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) through its cGMP-dependent phosphorylation by protein kinase G II (PKG II). CFTR activation causes secretion of chloride and bicarbonate into the intestinal lumen, causing an increase in fluid secretion and acceleration of GI transit. cGMP is also transported out of the cell into the intestinal lumen and submucosa, modulating the activity of local afferent nerve fibers and causing a reduced visceral pain.

Absorption Distribution and Excretion

Linaclotide is minimally absorbed with negligible systemic availability following oral administration; however, systemic exposure is not of importance for the maximal effects of linaclotide, as the ligand-binding domain of the GC-C target is located on the luminal surface of intestinal epithelial cells. There is no available information regarding the area under the curve (AUC) and peak plasma concentrations (Cmax) as the concentrations of linaclotide and its active metabolite in plasma are below the limit of quantitation.
Following once-daily administration of 290 mcg linaclotide for seven days, the average active peptide recovery in the stool samples of fed and fasted healthy subjects was 3% and 5%, respectively. The recovered active peptide constituted the active metabolite.
Given that linaclotide plasma concentrations following recommended oral doses are not measurable, linaclotide is not expected to be distributed to tissues to any clinically relevant extent.
No information is available.
Given that linaclotide plasma concentrations following therapeutic oral doses are not measurable, linaclotide is expected to be minimally distributed to tissues.
Active peptide recovery in the stool samples of fed and fasted subjects following the daily administration of 290 mcg of Linzess for seven days averaged about 5% (fasted) and about 3% (fed) and virtually all as the active metabolite.
Linzess is minimally absorbed with low systemic availability following oral administration. Concentrations of linaclotide and its active metabolite in plasma are below the limit of quantitation after oral doses of 145 ug or 290 ug were administered. Therefore, standard pharmacokinetic parameters such as area under the curve (AUC), maximum concentration (Cmax), and half-life cannot be calculated.
It is not known whether linaclotide is distributed into human milk.
For more Absorption, Distribution and Excretion (Complete) data for Linaclotide (8 total), please visit the HSDB record page.

Metabolism Metabolites

Linaclotide is metabolized in the small intestine, where it loses its C-terminal tyrosine moiety to form a principal active metabolite, MM-419447. The disulfide bonds of linaclotide and MM-419447 are reduced in the intestinal lumen, followed by proteolysis and degradation to form smaller peptides and naturally occurring amino acids which are absorbed through the intestine. In rats _in vitro_, linaclotide was resistant to enzymatic hydrolysis by pepsin, trypsin, aminopeptidase or chymotrypsin.
The metabolism of linaclotide was investigated in a set of experiments, predominantly in rodents. Linaclotide is metabolised in the intestine by immediate break down of the disulfide bridges which prone linaclotide to further digestion by the enzymes present in the gastrointestinal environment. Several breakdown products containing 3-13 amino acids have been identified. Only one metabolite, MM-419447, was shown to be pharmacodynamic active.
Linaclotide is metabolized within the gastrointestinal tract to its principal, active metabolite by loss of the terminal tyrosine moiety. Both linaclotide and the metabolite are proteolytically degraded within the intestinal lumen to smaller peptides and naturally occurring amino acids.
... We examined the metabolic stability of linaclotide in conditions that mimic the gastrointestinal tract and characterized the metabolite MM-419447 (CCEYCCNPACTGC), which contributes to the pharmacologic effects of linaclotide. Systemic exposure to these active peptides is low in rats and humans, and the low systemic and portal vein concentrations of linaclotide and MM-419447 observed in the rat confirmed both peptides are minimally absorbed after oral administration. Linaclotide is stable in the acidic environment of the stomach and is converted to MM-419447 in the small intestine. The disulfide bonds of both peptides are reduced in the small intestine, where they are subsequently proteolyzed and degraded. After oral administration of linaclotide, <1% of the dose was excreted as active peptide in rat feces and a mean of 3-5% in human feces; in both cases MM-419447 was the predominant peptide recovered. MM-419447 exhibits high-affinity binding in vitro to T84 cells, resulting in a significant, concentration-dependent accumulation of intracellular cyclic guanosine-3',5'-monophosphate (cGMP). In rat models of gastrointestinal function, orally dosed MM-419447 significantly increased fluid secretion into small intestinal loops, increased intraluminal cGMP, and caused a dose-dependent acceleration in gastrointestinal transit. These results demonstrate the importance of the active metabolite in contributing to linaclotide's pharmacology.

Wikipedia

Linaclotide

FDA Medication Guides

Linzess
Linaclotide
CAPSULE;ORAL
ALLERGAN
06/12/2023

Drug Warnings

/BOXED WARNING/ WARNING: PEDIATRIC RISK. Linzess is contraindicated in pediatric patients up to 6 years of age; in nonclinical studies, administration of a single, clinically relevant adult oral dose of linaclotide caused deaths due to dehydration in young juvenile mice. Avoid use of Linzess in pediatric patients 6 through 17 years of age. The safety and efficacy of Linzess has not been established in pediatric patients under 18 years of age.
Linaclotide is contraindicated in infants and children younger than 6 years of age and should be avoided in children and adolescents 6-17 years of age. Safety and efficacy of linaclotide in pediatric patients have not been established, and the drug has caused deaths in toxicology studies in juvenile mice 1-3 weeks of age (approximately equivalent to infants younger than 2 years of age). The deaths in young juvenile mice occurred following 1 or 2 doses of linaclotide 10 ug/kg administered once daily beginning on postnatal day 7, single oral doses of 100 ug/kg on day 14, and single oral doses of 600 ug/kg on day 21. Although no deaths occurred in juvenile mice 6 weeks of age (approximately equivalent to adolescents 12-17 years of age) receiving linaclotide 20,000 ug/kg daily for 28 days, use of the drug in children and adolescents 6-17 years of age should be avoided because of the deaths reported in younger mice and the lack of safety and efficacy data in pediatric patients.1 No data are available for mice between 3 and 6 weeks of age.
Severe diarrhea was reported in clinical trials in 2% of patients receiving linaclotide for treatment of either irritable bowel syndrome (IBS) with constipation or chronic idiopathic constipation. If severe diarrhea occurs, treatment with the drug should be interrupted or discontinued.
It is not known whether linaclotide is distributed into human milk. Although plasma concentrations of linaclotide and its active metabolite are not measurable following oral administration at recommended dosages, caution is advised when linaclotide is administered to nursing women.
For more Drug Warnings (Complete) data for Linaclotide (10 total), please visit the HSDB record page.

Biological Half Life

There is no available information regarding the half-life as the concentrations of linaclotide and its active metabolite in plasma are below the limit of quantitation.
Two male and two female monkeys were intravenously dosed for seven consecutive days with 15 mg/kg/day linaclotide. ... /The/ mean half life was approximately 1.5 hr on day 1 and 7 for both genders.

Use Classification

Human drugs -> Drugs for constipation -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: M. G. Currie, S. Mahajan-Miklos, World Intellectual Property Organization patent 04069165; idem et al., United States of America patent 7304036 (2004, 2007 both to Microbia).

Storage Conditions

Store at 25 °C (77 °F); excursions permitted between 15 °C and 30 °C (59 °F and 86 °F).

Dates

Last modified: 08-15-2023
1. Yu SW, Rao SS. Advances in the management of constipation-predominant irritable bowel syndrome: the role of linaclotide. Therap Adv Gastroenterol. 2014 Sep;7(5):193-205. doi: 10.1177/1756283X14537882. PMID: 25177366; PMCID: PMC4107700.

2. Hussain ZH, Everhart K, Lacy BE. Treatment of Chronic Constipation: Prescription Medications and Surgical Therapies. Gastroenterol Hepatol (N Y). 2015 Feb;11(2):104-14. PMID: 27099579; PMCID: PMC4836568.

3. Corsetti M, Tack J. Linaclotide: A new drug for the treatment of chronic constipation and irritable bowel syndrome with constipation. United European Gastroenterol J. 2013 Feb;1(1):7-20. doi: 10.1177/2050640612474446. PMID: 24917937; PMCID: PMC4040778.

4. Love BL, Johnson A, Smith LS. Linaclotide: a novel agent for chronic constipation and irritable bowel syndrome. Am J Health Syst Pharm. 2014 Jul 1;71(13):1081-91. doi: 10.2146/ajhp130575. PMID: 24939497.

5. Hornby PJ. Drug discovery approaches to irritable bowel syndrome. Expert Opin Drug Discov. 2015;10(8):809-24. doi: 10.1517/17460441.2015.1049528. PMID: 26193876.

Explore Compound Types